![molecular formula C18H20O4 B5648991 2-ethoxyphenyl (2,4-dimethylphenoxy)acetate](/img/structure/B5648991.png)
2-ethoxyphenyl (2,4-dimethylphenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-ethoxyphenyl (2,4-dimethylphenoxy)acetate" often involves complex reactions that yield various derivatives. For instance, ethyl 2-arylamino-2-oxo-acetates undergo complex reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine, producing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields. These reactions highlight the versatility and reactivity of similar compounds under catalyzed conditions, providing insight into potential synthetic pathways for "2-ethoxyphenyl (2,4-dimethylphenoxy)acetate" (Yavari, Aghazadeh, & Tafazzoli, 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-ethoxyphenyl (2,4-dimethylphenoxy)acetate" has been elucidated through techniques such as X-ray crystallography. For example, a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, showcases a crystalline structure that can provide foundational knowledge for understanding the structural intricacies of "2-ethoxyphenyl (2,4-dimethylphenoxy)acetate". The crystal structure analysis reveals specific bonding patterns and molecular orientations, contributing to the overall understanding of such compounds (Lv et al., 2009).
properties
IUPAC Name |
(2-ethoxyphenyl) 2-(2,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-20-16-7-5-6-8-17(16)22-18(19)12-21-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKKOVMDFZCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyphenyl 2-(2,4-dimethylphenoxy)acetate |
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